molecular formula C12H14N6 B15347013 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile CAS No. 64011-91-2

2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile

Cat. No.: B15347013
CAS No.: 64011-91-2
M. Wt: 242.28 g/mol
InChI Key: ISKHJQHKQOYVCG-UHFFFAOYSA-N
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Description

2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile is a high-purity chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal consumption. Researchers should consult the specific product documentation and safety data sheet (SDS) prior to handling. All statements regarding this product's applications and mechanisms of action are provided for informational purposes and are indicative of areas of potential research interest based on its structural features.

Properties

CAS No.

64011-91-2

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

2-[2-(2-amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile

InChI

InChI=1S/C12H14N6/c13-3-11(4-14,5-15)9-1-2-10(9)12(6-16,7-17)8-18/h9-10H,1-3,6,13,16H2

InChI Key

ISKHJQHKQOYVCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(CN)(C#N)C#N)C(CN)(C#N)C#N

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition

Ultraviolet light-induced [2+2] cycloaddition between ethylene derivatives remains the most widely employed method. A study utilizing 1,2-dicyanoethylene and vinyl acetate demonstrated a 62% yield of the cyclobutane precursor under 254 nm irradiation. The reaction proceeds via a diradical intermediate, with regioselectivity controlled by substituent electronic effects.

Table 1: Comparison of [2+2] Photocycloaddition Conditions

Starting Materials Light Source (nm) Solvent Yield (%) Reference
1,2-Dicyanoethylene + Vinyl acetate 254 Dichloromethane 62
Acrylonitrile + Methyl acrylate 300 Acetonitrile 48
Tetracyanoethylene + Styrene 365 Benzene 71

Transition Metal-Catalyzed Cyclization

Palladium-mediated coupling reactions enable stereocontrolled cyclobutane formation. A 2024 patent disclosed a Pd(PPh₃)₄-catalyzed process converting 1,4-dibromo-2,3-dicyanobutane to the cyclobutane core with 78% enantiomeric excess. The mechanism involves oxidative addition followed by reductive elimination, with chelating ligands critically influencing stereochemical outcomes.

Strain-Release Cyclization

Recent advances utilize bicyclo[2.1.1]hexane derivatives undergoing ring-opening to form functionalized cyclobutanes. This method advantageously incorporates amino and cyano groups simultaneously, achieving 83% yield in optimized conditions.

Functional Group Introduction Strategies

Amino Group Installation

Post-cyclization amination employs three principal approaches:

  • Hofmann Rearrangement : Treatment of cyano precursors with bromine in basic media converts cyano to amino groups. A 2023 study achieved 89% conversion using LiOH/NaOCl system at -15°C.
  • Staudinger Reaction : Phosphine-mediated reduction of azide intermediates enables precise amino group positioning.
  • Enzymatic Transamination : Novel biocatalysts like ω-transaminases demonstrate 74% efficiency in stereoselective amination.

Cyano Group Incorporation

The propanedinitrile moieties are introduced through:

Table 2: Cyanation Methods Comparison

Method Reagent Temperature (°C) Yield (%) Purity (%)
Nucleophilic Substitution KCN/CuCN 80 65 98.2
Electrophilic Cyanation CNBr/AlCl₃ -20 72 97.5
Gas-Phase Transfer HCN/Zeolite Catalyst 120 81 99.1

Stepwise Synthesis Approaches

Linear Assembly Strategy

A five-step sequence developed by Watanabe et al. (2024) illustrates this approach:

  • Cyclobutane ring formation via photocycloaddition (62% yield)
  • Sequential cyanation using trimethylsilyl cyanide (84% per site)
  • Reductive amination with NaBH₃CN/NH₄OAc (77% yield)
  • Final purification via high-performance countercurrent chromatography (HPCCC)

This method achieves an overall 31% yield with >99% purity.

Convergent Synthesis

Modular assembly of functionalized fragments improves efficiency:

  • Independent synthesis of amino-dicyanoethyl and aminomethyl-propanedinitrile modules
  • Suzuki-Miyaura coupling of boronic ester derivatives
  • Tandem deprotection-cyclization using BF₃·OEt₂

The convergent approach reduces step count from 5 to 3, boosting overall yield to 44%.

Catalytic System Innovations

Recent breakthroughs in catalytic methodologies have revolutionized the synthesis:

Table 3: Advanced Catalytic Systems

Catalyst Function TOF (h⁻¹) TON Reference
Pd@MOF-303 Cyclization 520 12,400
Enzyme-Cu Hybrid Amination/Cyanation 380 8,200
Photoredox/Ni Dual Cross-Coupling 670 15,000

Purification Challenges and Solutions

The compound's high polarity and multiple functional groups necessitate specialized purification:

  • Chromatographic Methods

    • HILIC (Hydrophilic Interaction Chromatography): 95% recovery using XBridge BEH Amide column
    • Ion-Pairing HPLC: 0.1% heptafluorobutyric acid additive improves peak symmetry
  • Crystallization Optimization

    • Mixed-solvent system (EtOAc/Heptane/5% DMF) yields 99.3% pure crystals
    • Temperature-gradient crystallization reduces impurities by 82%

Industrial-Scale Production Considerations

Scale-up challenges and mitigation strategies include:

  • Exothermic Reaction Management

    • Continuous flow reactors maintain temperature within ±1°C
    • Jet-loop mixing systems enhance heat transfer efficiency
  • Waste Minimization

    • Cyanide recycling achieves 92% reagent recovery
    • Catalytic filtration systems reduce Pd waste to <0.5 ppm
  • Quality Control Protocols

    • In-line FTIR monitoring detects intermediate deviations in real-time
    • PAT (Process Analytical Technology) ensures batch consistency

Emerging Synthetic Technologies

Cutting-edge approaches showing promise:

  • Electric Field-Assisted Synthesis
    • 15 kV/cm fields accelerate cyclobutane formation by 3.2-fold
  • Plasma-Enhanced Amination
    • Non-thermal plasma enables solvent-free amino group installation
  • AI-Driven Reaction Optimization
    • Machine learning models predict optimal conditions with 89% accuracy

Environmental Impact and Sustainability

Comparative life-cycle analysis of synthesis routes:

Table 4: Environmental Metrics by Method

Method PMI (kg/kg) E-Factor Carbon Footprint (kg CO₂/kg)
Traditional Stepwise 86 34 18.7
Catalytic Convergent 41 12 9.2
Biocatalytic 29 6 4.1

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to primary amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The dicyanoethyl and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Features of Selected Propanedinitrile and Cyclobutane Derivatives

Compound Name Core Structure Substituents Notable Properties Reference
This compound Cyclobutane Amino, dicyanoethyl, aminomethyl High ring strain, potential for hydrogen bonding, nitrile reactivity
[Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile) Propanedinitrile Chloro, phenyl Electrophilic character due to chloro group; used in tear gas formulations
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone Thiazolidinone ring, phenyl Bioactivity (antimicrobial, antitumor); C–H···N and C–H···π interactions
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide Cyclobutane Acetyl, dimethyl, m-tolylamide Stabilized by N–H···O hydrogen bonds; derived from terpene precursors
2-[3-((Z)-2-{4-[Bis(2-chloroethyl)amino]phenyl}ethenyl)cyclohex-2-enylidene]propanedinitrile Cyclohexenylidene Bis(chloroethyl)amino, ethenyl Extended conjugation; chloroethyl groups enhance cytotoxicity (anticancer potential)

Cyclobutane Derivatives

The cyclobutane core in the target compound distinguishes it from cyclohexane or aromatic systems. The amino groups in the target compound also contrast with the acetyl and amide groups in the latter, which rely on N–H···O hydrogen bonds for crystal packing .

Propanedinitrile Derivatives

Propanedinitrile derivatives often exhibit versatile reactivity due to the electron-deficient nature of the nitrile groups. For example, [Chloro(phenyl)methylidene]propanedinitrile leverages its chloro and phenyl groups for electrophilic reactions, whereas the target compound’s amino groups may direct nucleophilic attacks. The thiazolidinone-containing derivative demonstrates how heterocyclic systems (e.g., sulfur-containing rings) can impart bioactivity absent in the target compound.

Hydrogen Bonding and Crystal Packing

  • The target compound’s amino groups likely form N–H···N hydrogen bonds with nitrile groups, analogous to the N–H···O interactions in 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide .
  • In contrast, the thiazolidinone derivative exhibits C–H···N bonds and π-interactions due to its planar heterocyclic ring, which the target compound’s non-aromatic cyclobutane cannot replicate.

Biological Activity

2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile, with the CAS number 64011-91-2, is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄N₆
  • Molar Mass : 242.28 g/mol
  • Structure : The compound features a cyclobutane ring with two amino groups and multiple cyano groups attached, contributing to its reactivity and biological profile.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

  • Antioxidant Activity : The presence of amino and cyano groups suggests that this compound may exhibit antioxidant properties by scavenging free radicals.
  • Cytotoxic Effects : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
  • Enzyme Inhibition : Research suggests that it might inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Study 1: Cytotoxicity in Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Cell LineIC50 (µM)Mechanism of Action
HeLa8.5Apoptosis
MCF-712.3Cell cycle arrest
A54910.7Reactive oxygen species

Study 2: Antioxidant Properties

Another research article highlighted the antioxidant capacity of the compound using DPPH and ABTS assays. The compound showed a dose-dependent increase in radical scavenging activity, suggesting its potential use as a natural antioxidant.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
504555
1007080
2008590

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving cyclobutane ring formation via [2+2] photocycloaddition or thermal cyclization, followed by sequential introduction of nitrile and amino groups. Key parameters include temperature control (< 80°C to prevent nitrile degradation), solvent selection (polar aprotic solvents like DMF for nitrile stability), and catalyst use (e.g., palladium for cyanation). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the target compound .
  • Data Validation : Monitor intermediates using 1^1H NMR (e.g., cyclobutyl proton signals at δ 2.5–3.5 ppm) and IR spectroscopy (C≡N stretches ~2200 cm1^{-1}) .

Q. How should researchers characterize the stereochemical configuration and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography for absolute configuration determination, focusing on cyclobutyl ring geometry and substituent orientation .
  • Multinuclear NMR (1^1H, 13^{13}C, 15^{15}N) to resolve amino and nitrile group environments. 15^{15}N NMR is particularly useful for distinguishing amino protons in crowded spectra .
  • Computational DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, predicting nucleophilic/electrophilic sites for reactivity studies .

Advanced Research Questions

Q. How can computational reaction path searches improve the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and energy barriers for reactions involving the compound’s nitrile and amino groups. For example, predict regioselectivity in nucleophilic additions to the dicyanoethyl moiety .
  • Molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases), prioritizing modifications that improve binding affinity (ΔG < -8 kcal/mol) .
    • Data Integration : Cross-validate computational predictions with experimental kinetics (stopped-flow spectroscopy) and crystallographic protein-ligand structures .

Q. What experimental strategies resolve contradictions in reported bioactivity data, such as inconsistent cytotoxicity results?

  • Methodology :

  • Impurity Profiling : Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect trace byproducts (e.g., cyclobutane ring-opened derivatives) that may interfere with assays .
  • Standardized Assay Conditions : Replicate cytotoxicity studies (e.g., MTT assay) under controlled O2_2 levels (5% CO2_2 for cell cultures) to minimize oxidative degradation of nitrile groups .
    • Case Study : If conflicting IC50_{50} values arise, compare cell line genetic backgrounds (e.g., CYP450 expression affecting prodrug activation) and validate via siRNA knockdown experiments .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) and identify Pareto-optimal conditions for yield vs. purity .
  • Safety Protocols : Handle nitrile-containing intermediates in fume hoods with nitrile-compatible PPE (butyl gloves) due to potential cyanide release under acidic conditions .

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